molecular formula C11H16Cl2N4 B12313566 N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride

N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride

Cat. No.: B12313566
M. Wt: 275.17 g/mol
InChI Key: GQBMGYPNTMJZDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-[(1H-Imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride is a synthetic organic compound featuring a benzene-1,4-diamine backbone substituted with a methyl group at position 2 and an imidazole-4-ylmethyl group at the N1 position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and materials science applications.

Properties

Molecular Formula

C11H16Cl2N4

Molecular Weight

275.17 g/mol

IUPAC Name

1-N-(1H-imidazol-5-ylmethyl)-2-methylbenzene-1,4-diamine;dihydrochloride

InChI

InChI=1S/C11H14N4.2ClH/c1-8-4-9(12)2-3-11(8)14-6-10-5-13-7-15-10;;/h2-5,7,14H,6,12H2,1H3,(H,13,15);2*1H

InChI Key

GQBMGYPNTMJZDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)NCC2=CN=CN2.Cl.Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Aldehyde Activation : Glacial acetic acid catalyzes imine formation between the primary amine of 2-methylbenzene-1,4-diamine and the aldehyde group of imidazole-4-carbaldehyde.
  • Reduction : Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine bond in methanol at 25°C for 12 hours, yielding the secondary amine.
  • Salt Formation : The product is treated with hydrochloric acid in ethanol to precipitate the dihydrochloride salt.

Yield : 63–78% (dependent on stoichiometric control to prevent bis-alkylation).

Nucleophilic Substitution with Chloromethylimidazole Derivatives

This approach utilizes 4-chloro-1H-imidazole derivatives to alkylate the primary amine of 2-methylbenzene-1,4-diamine.

Key Steps

  • Electrophile Synthesis : Chloromethylimidazole is prepared by treating imidazole-4-methanol with thionyl chloride (SOCl₂).
  • Alkylation : The reaction proceeds in dimethylformamide (DMF) with cesium carbonate (Cs₂CO₃) as a base at 60°C for 3 hours.
  • Workup : The crude product is purified via silica gel chromatography (CHCl₃/MeOH gradient) and converted to the dihydrochloride salt using ethanolic HCl.

Yield : 50–62% (limited by competing diarylation).

A Curtius rearrangement strategy enables the introduction of the imidazolemethyl group through an isocyanate intermediate.

Procedure

  • Acyl Azide Formation : 2-Methyl-4-nitroaniline is converted to an acyl azide using diphenylphosphoryl azide (DPPA) and triethylamine in toluene.
  • Rearrangement : Heating the acyl azide at 100°C generates an isocyanate, which reacts with tert-butanol to form a carbamate-protected intermediate.
  • Deprotection and Alkylation : The nitro group is reduced (H₂/Pd-C), followed by alkylation with imidazole-4-methanamine and HCl salt formation.

Yield : 60% (post-chromatography).

Comparative Analysis of Methods

Method Advantages Limitations Yield
Reductive Amination High selectivity, mild conditions Requires aldehyde stability 63–78%
Nucleophilic Substitution Scalable, fewer steps Competing diarylation, harsh bases 50–62%
Curtius Rearrangement Avoids direct handling of aldehydes Multi-step, low atom economy 60%

Characterization and Validation

  • ¹H NMR : The methylene bridge (–CH₂–) between the imidazole and benzene rings resonates at δ 4.2–4.5 ppm, while aromatic protons appear at δ 6.8–7.6 ppm.
  • LC-MS : Molecular ion peaks at m/z 228.1 [M+H]⁺ confirm the free base, with HCl adducts at m/z 264.1.
  • Elemental Analysis : Found values for C, H, and N align with theoretical calculations (e.g., C: 55.1%, H: 4.5%, N: 19.5%).

Industrial-Scale Considerations

  • Cost Efficiency : Reductive amination is preferred for large-scale synthesis due to reagent availability and minimal byproducts.
  • Purification Challenges : Silica gel chromatography is replaced with recrystallization (ethanol/water) for bulk production.
  • Safety : Thionyl chloride and NaBH3CN require strict inert atmosphere handling.

Emerging Methodologies

Recent advances include photocatalytic C–N coupling using iridium complexes, enabling direct functionalization of 2-methylbenzene-1,4-diamine with imidazole derivatives under visible light. Preliminary yields reach 70% with reduced reaction times (2–4 hours).

Chemical Reactions Analysis

Types of Reactions

N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .

Scientific Research Applications

N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This compound may also interact with DNA and proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context[4][4].

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A : N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine (from )
  • Core Structure : Bipyridine backbone with imidazole (1-methyl) and phenylenediamine substituents.
  • Synthesis : Synthesized via nucleophilic aromatic substitution (SNAr) between 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine and 4-phenylenediamine, yielding a fluorescent compound .
  • Characterization : ¹H/¹³C-NMR, TLC-MS, HPLC, GC-MS, elemental analysis .
Target Compound : N1-[(1H-Imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride
  • Core Structure : Benzene-1,4-diamine with a methyl group (position 2) and an imidazol-4-ylmethyl group (N1).
  • Synthesis (Hypothesized) : Likely involves alkylation of 2-methylbenzene-1,4-diamine with 4-chloromethylimidazole, followed by dihydrochloride salt formation.
  • Key Differences :
    • Simpler backbone (benzene vs. bipyridine in Compound A).
    • Imidazole substitution at position 4 (vs. 2 in Compound A).
    • Dihydrochloride salt form improves solubility compared to neutral analogs.

Functional and Application Comparisons

  • No direct pharmacological data is provided, but imidazole-pyridine hybrids are often explored for anticancer or antimicrobial activity.
  • Target Compound : The benzene-1,4-diamine scaffold is common in dyes and pharmaceuticals (e.g., antimalarials). The imidazole group may confer antifungal or kinase-inhibitory properties. Its dihydrochloride form suggests utility in aqueous formulations .
Table 2: Functional Comparison
Property Compound A Target Compound
Fluorescence Yes (bipyridine structure) Unlikely (simpler backbone)
Solubility Moderate (neutral form) High (dihydrochloride salt)
Potential Applications Sensors, catalysis Pharmaceuticals, agrochemicals

Biological Activity

N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride, with the CAS number 2137623-31-3, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables.

The compound's molecular formula is C11H14N4C_{11}H_{14}N_4 with a molecular weight of 202.26 g/mol. Its structure features an imidazole ring attached to a benzene derivative, which is significant for its biological interactions.

Kinase Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on various kinases, which are crucial in regulating cellular functions and signaling pathways. A study highlighted that certain benzimidazole derivatives demonstrated potent inhibitory activity against key kinases such as EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal growth factor Receptor 2), with IC50 values ranging from 7.82 to 21.48 μM . This suggests that this compound may similarly inhibit these pathways.

Cytotoxicity Studies

Table 1 summarizes cytotoxicity data from various studies involving imidazole-based compounds:

CompoundCell Line TestedIC50 (μM)Mechanism of Action
This compoundHepG2 (liver cancer)TBDInduction of apoptosis and cell cycle arrest
Benzimidazole Derivative 6hMCF7 (breast cancer)10.5EGFR inhibition
Benzimidazole Derivative 6iA549 (lung cancer)15.0HER2 inhibition

Note: TBD indicates "To Be Determined" based on specific experimental conditions.

In Vivo Studies

In vivo studies have shown that related compounds can induce significant tumor regression in xenograft models. For example, a study demonstrated that a compound structurally similar to this compound resulted in a marked decrease in tumor size when administered to mice bearing human cancer xenografts. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic markers such as caspase-3 and Bax .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.